molecular formula C14H14N4O2S2 B8364547 5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide

5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide

Cat. No.: B8364547
M. Wt: 334.4 g/mol
InChI Key: ACWGEQMXDGPWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide is a useful research compound. Its molecular formula is C14H14N4O2S2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N4O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

5-amino-2-[(4-amino-2-carbamoylphenyl)disulfanyl]benzamide

InChI

InChI=1S/C14H14N4O2S2/c15-7-1-3-11(9(5-7)13(17)19)21-22-12-4-2-8(16)6-10(12)14(18)20/h1-6H,15-16H2,(H2,17,19)(H2,18,20)

InChI Key

ACWGEQMXDGPWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)SSC2=C(C=C(C=C2)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2'-Dithiobis(5-nitrobenzamide) (2.6 g, 7.0 mmol) was added portion-wise to a refluxing slurry of reduced iron (8.7 g) in 65 mL of water containing 0.1 mL of acetic acid. The resulting slurry was heated at reflux for 2.0 hours, then cooled to room temperature. The slurry was made strongly basic (pH 11) by the addition of 14 mL of 1N NaOH. The alkaline mixture was filtered, and acetic acid was added to the solution to adjust the pH to 7.0. While bubbling oxygen into the solution, a pH=6-7 was maintained with the addition of acetic acid. A solid gradually formed as the pH begins to stabilize. The product (1.1 g) was recovered by filtration, mp 188°-190° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.